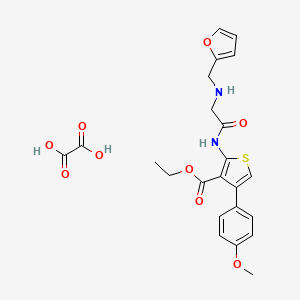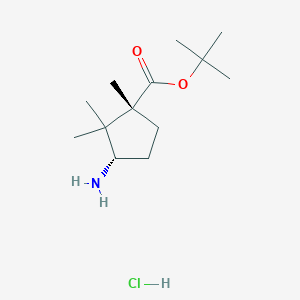
Tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride, also known as tBu-ACPC, is a chemical compound. It has a molecular weight of 200.28 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound has a storage temperature requirement of 2-8°C and should be kept in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The synthesis and structural characterization of related cyclic amino acid esters demonstrate the compound's utility in organic synthesis. For instance, Moriguchi et al. (2014) synthesized a related compound via an intramolecular lactonization reaction, highlighting the structural complexity and synthetic versatility of such molecules. The structural elucidation was achieved using NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis, emphasizing the compound's bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).
Physicochemical and Pharmacokinetic Properties
The tert-butyl group is frequently used in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of bioactive compounds. Westphal et al. (2015) documented the physicochemical data of drug analogues, comparing the tert-butyl group with other substituents like pentafluorosulfanyl and trifluoromethyl, to understand its impact on drug properties (Westphal et al., 2015).
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis, demonstrating its importance in creating enantiomerically pure molecules, which are crucial in drug development. For example, Davies et al. (2003) described the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-enantiomers of a similar compound by parallel kinetic resolution, underlining the significance of such compounds in asymmetric synthesis (Davies et al., 2003).
Material Science and Catalysis
In material science and catalysis, tert-butyl-substituted compounds have been studied for their potential applications. For instance, Keess & Oestreich (2017) explored cyclohexa-1,4-dienes with a tert-butyl group at C3 as isobutane equivalents in catalytic reactions, showcasing their utility in incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
tert-butyl (1R,3S)-3-amino-1,2,2-trimethylcyclopentane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-11(2,3)16-10(15)13(6)8-7-9(14)12(13,4)5;/h9H,7-8,14H2,1-6H3;1H/t9-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREGJLMIIOZLBJ-NAWISMDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC(C)(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)N)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2672046.png)
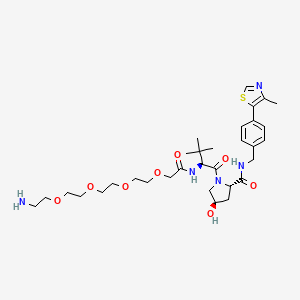


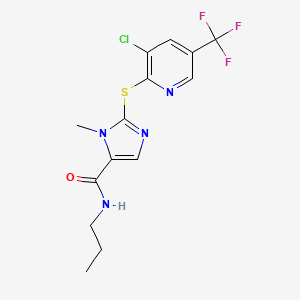
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2672055.png)
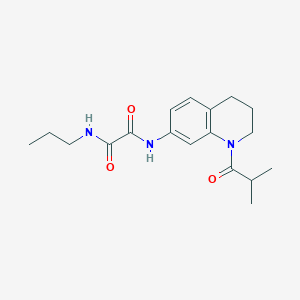
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2672059.png)
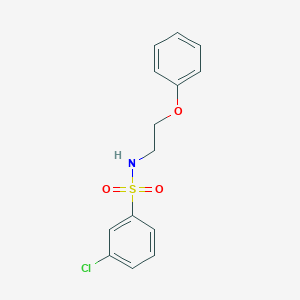
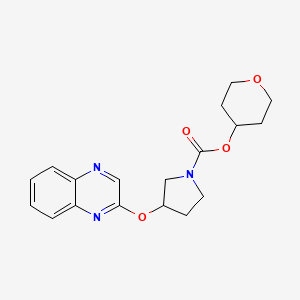

![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)

